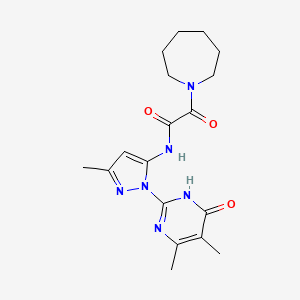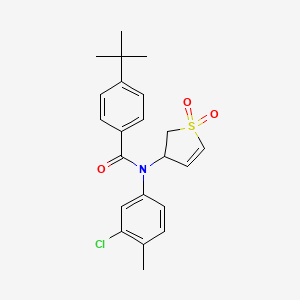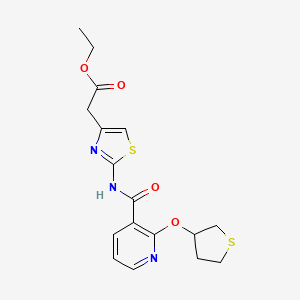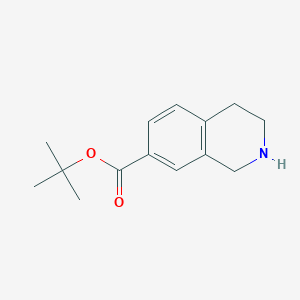![molecular formula C13H15N3O3 B2946539 benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate CAS No. 1311683-20-1](/img/structure/B2946539.png)
benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate can be achieved through several methods:
Carbamoylation: This involves the reaction of an amine with a carbamoyl chloride in the presence of a base.
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to form an isocyanate, which can then react with an alcohol to form the carbamate.
One-Pot Reactions: A one-pot reaction involving carbonylimidazolide in water with a nucleophile provides an efficient method for the preparation of carbamates without the need for an inert atmosphere.
Industrial Production Methods
Industrial production methods for carbamates often involve the use of scalable and efficient processes. For instance, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous as it does not require metal complex catalysts or metal salt additives.
化学反応の分析
Types of Reactions
Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: Nucleophilic substitution reactions can replace the cyanomethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .
類似化合物との比較
Similar Compounds
Benzyl Carbamate: Similar in structure but lacks the cyanomethyl group.
Methyl Carbamate: Contains a methyl group instead of a benzyl group.
Ethyl Carbamate: Contains an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate is unique due to the presence of both a benzyl group and a cyanomethyl group, which confer specific reactivity and stability properties. This makes it particularly useful in applications where selective protection and deprotection of amines are required .
特性
IUPAC Name |
benzyl N-[2-[cyanomethyl(methyl)amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16(8-7-14)12(17)9-15-13(18)19-10-11-5-3-2-4-6-11/h2-6H,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFAAJVEDBTYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-diethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2946456.png)
![Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2946457.png)
![Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine](/img/structure/B2946458.png)






![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea](/img/structure/B2946472.png)
![2-(Azidomethyl)bicyclo[2.2.2]octane](/img/structure/B2946473.png)
![1-[(Oxolan-2-yl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2946476.png)
![2-[7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2946478.png)
![1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2946479.png)
